REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([CH:14]([CH3:31])[C:15]([C:23]3[CH:28]=[C:27]([F:29])[CH:26]=[CH:25][C:24]=3[F:30])([OH:22])[CH2:16][N:17]3[CH:21]=[N:20][CH:19]=[N:18]3)[S:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2].[C@@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>CC(C)=O.CO>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([C@H:14]([CH3:31])[C@:15]([C:23]3[CH:28]=[C:27]([F:29])[CH:26]=[CH:25][C:24]=3[F:30])([OH:22])[CH2:16][N:17]3[CH:21]=[N:20][CH:19]=[N:18]3)[S:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1N=C(SC1)C(C(CN1N=CN=C1)(O)C1=C(C=CC(=C1)F)F)C
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
[C@@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to almost reflux for ca. 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred over night
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol/acetone mixture
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was taken up with a solvent mixture of methylenechloride/water
|
Type
|
ADDITION
|
Details
|
after addition of saturated aqueous sodium bicarbonate solution the organic phase
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
aqueous phase washed twice with methylenechloride
|
Type
|
FILTRATION
|
Details
|
The combined organic phases were filtrated
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude product from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1N=C(SC1)[C@@H]([C@@](CN1N=CN=C1)(O)C1=C(C=CC(=C1)F)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([CH:14]([CH3:31])[C:15]([C:23]3[CH:28]=[C:27]([F:29])[CH:26]=[CH:25][C:24]=3[F:30])([OH:22])[CH2:16][N:17]3[CH:21]=[N:20][CH:19]=[N:18]3)[S:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2].[C@@]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O>CC(C)=O.CO>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[C:11]([C@H:14]([CH3:31])[C@:15]([C:23]3[CH:28]=[C:27]([F:29])[CH:26]=[CH:25][C:24]=3[F:30])([OH:22])[CH2:16][N:17]3[CH:21]=[N:20][CH:19]=[N:18]3)[S:12][CH:13]=2)=[CH:5][CH:4]=1)#[N:2]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1N=C(SC1)C(C(CN1N=CN=C1)(O)C1=C(C=CC(=C1)F)F)C
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
[C@@]12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
slurry was heated
|
Type
|
TEMPERATURE
|
Details
|
to almost reflux for ca. 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred over night
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol/acetone mixture
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was taken up with a solvent mixture of methylenechloride/water
|
Type
|
ADDITION
|
Details
|
after addition of saturated aqueous sodium bicarbonate solution the organic phase
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
WASH
|
Details
|
aqueous phase washed twice with methylenechloride
|
Type
|
FILTRATION
|
Details
|
The combined organic phases were filtrated
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the crude product from aqueous ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=C1)C=1N=C(SC1)[C@@H]([C@@](CN1N=CN=C1)(O)C1=C(C=CC(=C1)F)F)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |